molecular formula C19H20F3N5O2S B10836937 1-Isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine

1-Isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine

Cat. No.: B10836937
M. Wt: 439.5 g/mol
InChI Key: SEQLXXRHDQNPMX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of US9006244, E1 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

    Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving pyrimidine and benzo[4,5]thieno[3,2-d]pyrimidine derivatives.

    Functional Group Introduction: The introduction of the isopropyl, methylsulfonyl, and trifluoromethyl groups is achieved through selective substitution reactions under controlled conditions.

    Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield.

Chemical Reactions Analysis

US9006244, E1 undergoes various chemical reactions, including:

Scientific Research Applications

US9006244, E1 has a wide range of scientific research applications, including:

Mechanism of Action

US9006244, E1 exerts its effects by modulating liver X receptors, which are nuclear receptors involved in the regulation of cholesterol, fatty acid, and glucose metabolism. The compound binds to these receptors, leading to the activation or inhibition of specific gene expression pathways. This modulation affects various physiological processes, including lipid homeostasis and inflammatory responses .

Comparison with Similar Compounds

US9006244, E1 is unique compared to other liver X receptor modulators due to its specific chemical structure and functional groups. Similar compounds include:

Properties

Molecular Formula

C19H20F3N5O2S

Molecular Weight

439.5 g/mol

IUPAC Name

7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole

InChI

InChI=1S/C19H20F3N5O2S/c1-11(2)16-17-24-13-5-4-12(30(3,28)29)10-14(13)26(17)8-9-27(16)18-23-7-6-15(25-18)19(20,21)22/h4-7,10-11,16H,8-9H2,1-3H3

InChI Key

SEQLXXRHDQNPMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=NC3=C(N2CCN1C4=NC=CC(=N4)C(F)(F)F)C=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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